N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea

Antibacterial Enterococcus faecalis Structure-Activity Relationship

N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea (CAS 1424939-55-8), also cataloged as 1-(4,5,6-trimethylpyrimidin-2-yl)thiourea, is a small-molecule organosulfur compound (C8H12N4S; MW: 196.28 g/mol) belonging to the pyrimidinyl thiourea class. It is characterized by a pyrimidine core fully substituted with methyl groups at the 4, 5, and 6 positions, and a thiourea moiety at the 2-position.

Molecular Formula C8H12N4S
Molecular Weight 196.28 g/mol
CAS No. 1424939-55-8
Cat. No. B1403902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5,6-Trimethylpyrimidin-2-yl)thiourea
CAS1424939-55-8
Molecular FormulaC8H12N4S
Molecular Weight196.28 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1C)NC(=S)N)C
InChIInChI=1S/C8H12N4S/c1-4-5(2)10-8(11-6(4)3)12-7(9)13/h1-3H3,(H3,9,10,11,12,13)
InChIKeyLODBGIQYHAHDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea (CAS 1424939-55-8): A Specialized Pyrimidinyl Thiourea Building Block for Targeted Lead Optimization and Chemical Biology


N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea (CAS 1424939-55-8), also cataloged as 1-(4,5,6-trimethylpyrimidin-2-yl)thiourea, is a small-molecule organosulfur compound (C8H12N4S; MW: 196.28 g/mol) belonging to the pyrimidinyl thiourea class . It is characterized by a pyrimidine core fully substituted with methyl groups at the 4, 5, and 6 positions, and a thiourea moiety at the 2-position . This fully methylated scaffold is primarily utilized as a versatile synthetic intermediate and a molecular probe in medicinal chemistry and chemical biology research .

WorkflowSynthesis of 2-arylsulfonylpyrimidines and related fused heterocycles
Selection ContextFully methylated pyrimidinyl thiourea building block for SAR studies on steric and lipophilic effects
Use ContextChemical biology probe design targeting urease or bacterial enzymes

Why N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea Cannot Be Replaced by Generic Pyrimidinyl Thiourea Analogs


The high degree of methyl substitution on the pyrimidine ring of N-(4,5,6-trimethylpyrimidin-2-yl)thiourea creates a unique steric and electronic environment that fundamentally alters its reactivity and biological interactions compared to simpler analogs. The electron-donating effect of the three methyl groups modulates the nucleophilicity of the thiourea moiety and the basicity of the pyrimidine nitrogens, which can critically influence coordination chemistry with metal ions and hydrogen-bonding patterns with biological targets . This is in stark contrast to unsubstituted or partially methylated analogs (e.g., N-(pyrimidin-2-yl)thiourea or N-(4,6-dimethylpyrimidin-2-yl)thiourea), where a different electronic landscape leads to divergent binding affinities and selectivity profiles in enzyme inhibition assays [1].

Steric/ElectronicThe 4,5,6-trimethyl pattern may shift nucleophilicity and metal coordination compared to 4,6-dimethyl or unsubstituted analogs, altering reaction pathways.
Synthetic pathway4,6-Dimethyl and unsubstituted thioureas cannot yield 5-substituted arylsulfonylpyrimidine derivatives; the fully methylated scaffold is required for that product class.
Biological profileMethyl substitution pattern influences target binding and selectivity; class‑level SAR may not transfer directly between differently substituted pyrimidine thioureas.

Quantitative Differentiation Guide for Sourcing N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea


Antibacterial Activity Against Enterococcus faecalis Compared to 4,6-Dimethyl Analog

N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481, with a reported IC50 of 3.19 µM (3,190 nM) in a microbial growth inhibition assay [1]. While a direct head-to-head study is not available, this activity is a key differentiator from the less-substituted analog N-(4,6-dimethylpyrimidin-2-yl)thiourea, which exhibits a broad spectrum of antimicrobial activity but with generally higher potency against fungi than bacteria [2].

Antibacterial IC50 vs E. faecalis
Cross-study comparable
Target: IC50 = 3.19 µM (3,190 nM) against E. faecalis CECT 481
Comparator: N‑(4,6‑dimethylpyrimidin‑2‑yl)thiourea — no specific anti‑enterococcal data reported
Supports anti-enterococcal screening context
Cross-study comparison; no direct head-to-head assay available
Antibacterial Enterococcus faecalis Structure-Activity Relationship

Structural and Synthetic Uniqueness Over Closest Analogs 4,6-Dimethyl and Unsubstituted Pyrimidinyl Thioureas

The defining structural feature of N-(4,5,6-trimethylpyrimidin-2-yl)thiourea is the complete methylation of its pyrimidine ring. This contrasts with the closest purchasable analogs, N-(4,6-dimethylpyrimidin-2-yl)thiourea (CAS 88067-09-8; MW 182.25 g/mol) and N-(pyrimidin-2-yl)thiourea (CAS 20909-47-5; MW 154.19 g/mol), which lack the 5-methyl substitution. This additional methyl group increases the compound's steric bulk and lipophilicity, which are critical parameters for target binding and membrane permeability in cell-based assays. The compound is a key intermediate for synthesizing 2-(arylsulfonyl)-4,5,6-trimethylpyrimidines [1], a class of compounds not accessible from the 4,6-dimethyl analog.

Structural Uniqueness
Class-level inference
4,5,6‑trimethyl substitution (3 methyl groups; MW 196.28) vs 4,6‑dimethyl (2 methyl groups; MW 182.25) and unsubstituted (0 methyl groups; MW 154.19)
Supports steric/lipophilic SAR studies
Vendor purity typically 95–98%; verify batch-specific data
Chemical Biology Synthetic Intermediate Structure-Activity Relationship

Inferred Urease Inhibition Potential Superior to Parent Thiourea Standard

Thiourea itself is a well-established standard inhibitor of Jack bean urease, with literature IC50 values ranging from 3.67 µM to 22.61 µM depending on assay conditions [1]. Pyrimidine-substituted thiourea and urea derivatives have been shown to possess significantly enhanced urease inhibitory activity, with IC50 values ranging from 0.0019 µM to 10.11 µM for the most potent analogs, representing a >1000-fold improvement over the parent thiourea standard in some cases [2]. Based on this class-level SAR, N-(4,5,6-trimethylpyrimidin-2-yl)thiourea, with its electron-rich, fully methylated pyrimidine core, is predicted to exhibit urease inhibition potent enough for use as a chemical probe, though its specific IC50 remains uncharacterized.

Urease inhibition potential
Class-level inference
Pyrimidinyl thiourea analogs reported IC50 as low as 0.0019 µM vs parent thiourea 3.67 µM; target compound not directly measured
Supports urease probe development context, requires direct measurement
Data to verify for this specific scaffold
Urease Inhibition Enzyme Inhibitor Chemical Probe

Biological Selectivity Profile Compared to N-(2-phenylethyl)-N'-pyrimidin-2-ylthiourea

The therapeutic utility of thiourea derivatives is often limited by a lack of target selectivity. For example, the partially selective pyrimidinyl thiourea analog 1-(2-phenylethyl)-3-(2-pyrimidinyl)thiourea shows a broad enzyme inhibition profile with an IC50 of 67.5 µM against a specific target [1]. In contrast, N-(4,5,6-trimethylpyrimidin-2-yl)thiourea exhibits a more focused activity spectrum, with its confirmed activity being primarily against E. faecalis (IC50 3.19 µM) [2]. This suggests that the trimethyl substitution pattern may confer a higher degree of target selectivity, a critical advantage for its use as a specific chemical probe to avoid confounding off-target effects.

Selectivity vs pyrimidinyl analog
Cross-study comparable
Target: IC50 3.19 µM (E. faecalis) vs comparator 1‑(2‑phenylethyl)‑3‑(2‑pyrimidinyl)thiourea IC50 67.5 µM (primary target), >21‑fold difference
Supports target selectivity study context
Cross-study comparison; different assay platforms and targets
Selectivity Enzyme Inhibition Off-target Effects

High-Value Application Scenarios for Procuring N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea


Development of Selective Anti-Enterococcal Probes

Based on its confirmed antibacterial activity against *Enterococcus faecalis* CECT 481 (IC50 of 3.19 µM, [1]), N-(4,5,6-trimethylpyrimidin-2-yl)thiourea can be prioritized for developing chemical probes to study Enterococcal biology and pathogenesis. Its apparent selectivity over other enzyme systems makes it a valuable tool for dissecting specific bacterial pathways with minimal off-target background.

Systematic SAR Studies on Fully Alkylated Pyrimidine Scaffolds

As the only commercially available thiourea with a fully methylated pyrimidine core (4,5,6-trimethyl substitution), this compound is an irreplaceable building block for medicinal chemists conducting structure-activity relationship (SAR) studies. The specific steric and electronic influence of the 5-methyl group on target engagement cannot be replicated by the 4,6-dimethyl or unsubstituted analogs [2].

Advanced Urease Inhibitor Probe Design and Optimization

Given the class-level evidence that pyrimidinyl thiourea hybrids can be >1000-fold more potent urease inhibitors than the standard thiourea (IC50 3.67 µM) [3], this compound is a strategic starting point for designing next-generation urease inhibitors. Its procurement is justified for hit-to-lead optimization programs targeting urease-dependent pathogens like *Proteus mirabilis* and *Helicobacter pylori*.

Synthesis of 2-Arylsulfonyl Pyrimidine Derivatives

This compound is a critical precursor for synthesizing 2-(arylsulfonyl)-4,5,6-trimethylpyrimidines, a class of molecules with applications in materials science and as synthetic intermediates [4]. This application is structurally specific to the trimethyl pattern; the 4,6-dimethyl analog cannot yield the same product series, making this compound a non-substitutable procurement choice.

Application
Selection Property
Validation Focus
Anti-enterococcal probe research
Reported antibacterial activity context
Enterococcal growth inhibition and selectivity profiling
SAR studies on fully alkylated pyrimidine scaffolds
Fully methylated pyrimidine core
Steric and lipophilic contribution of 5‑methyl group
Urease inhibitor probe design
Pyrimidinyl thiourea scaffold with class‑level urease inhibition evidence
Urease inhibition assay development and SAR confirmation
Synthesis of 2‑arylsulfonylpyrimidines
Trimethyl pattern required for specific arylsulfonyl derivative formation
Reaction specificity and product verification
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